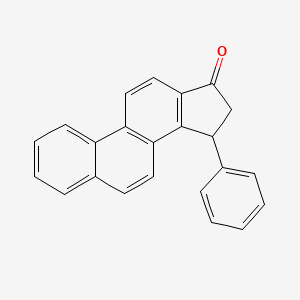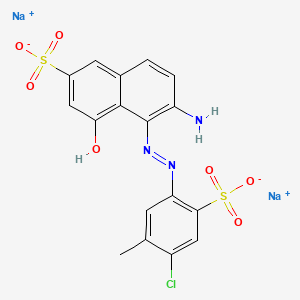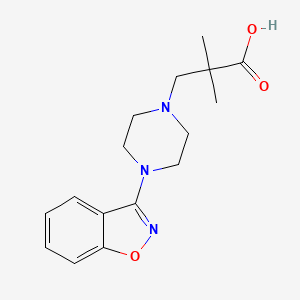
5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives typically involves the cyclization of appropriate thioamides with α-haloketones or α-haloesters. The reaction conditions often include the use of polar solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of nitro groups to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Halogenation, alkylation, and acylation reactions using appropriate halogenating agents, alkyl halides, and acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Halogenating agents: N-bromosuccinimide (NBS), iodine.
Alkylating agents: Alkyl halides.
Acylating agents: Acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, halogenated derivatives, alkylated derivatives, and acylated derivatives .
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial and anticancer properties.
Medicine: Explored as potential therapeutic agents for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and cell death, making these compounds potential anticancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolo-pyrimidine derivatives such as:
- Thiazolo[4,5-d]pyrimidin-7(6H)-ones
- Pyrido[1,2-a]pyrimidin-4-ones
Uniqueness
What sets 5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- apart is its unique substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the 3,5-dimethylphenyl group, along with the ethyl and methoxy substituents, may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Propriétés
Numéro CAS |
199852-34-1 |
|---|---|
Formule moléculaire |
C18H22N2O2S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
7-[(3,5-dimethylphenyl)methyl]-6-ethyl-3-methoxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C18H22N2O2S/c1-5-14-15(9-13-7-11(2)6-12(3)8-13)19-18-20(17(14)21)16(22-4)10-23-18/h6-8,16H,5,9-10H2,1-4H3 |
Clé InChI |
UGPGNUNGAYNGEL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2N(C1=O)C(CS2)OC)CC3=CC(=CC(=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


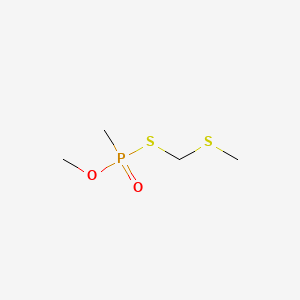


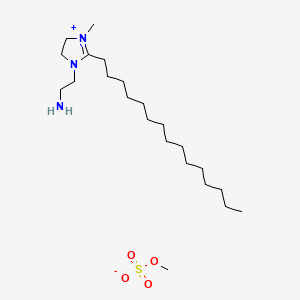
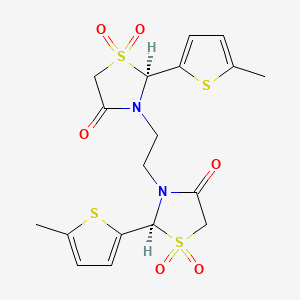
![5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride](/img/structure/B12701088.png)

